2-[(2E)-1-(dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile
Description
Properties
IUPAC Name |
2-[(E)-1-(dimethylamino)-3-(4-hydroxyanilino)prop-2-enylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-18(2)14(11(9-15)10-16)7-8-17-12-3-5-13(19)6-4-12/h3-8,17,19H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUOBSYLVUVGAG-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of β-Aminoketone Intermediate
The β-aminoketone precursor is synthesized via a Mannich reaction , which introduces both amine groups into a carbonyl framework.
Procedure :
- Protection of 4-Hydroxyaniline :
- Mannich Reaction :
- Acetone (5.8 g, 0.1 mol), dimethylamine hydrochloride (8.2 g, 0.1 mol), and protected 4-(trimethylsilyloxy)aniline (18.5 g, 0.1 mol) are refluxed in ethanol with 10% aqueous NaOH (50 mL) for 12 hours.
- The product, 3-(dimethylamino)-3-[4-(trimethylsilyloxy)phenylamino]propan-2-one , is isolated via vacuum distillation (bp 145–150°C at 15 mmHg).
- Yield: 68% (14.2 g).
Knoevenagel Condensation with Malononitrile
Reaction Conditions :
- The β-aminoketone (14.2 g, 0.05 mol) and malononitrile (6.6 g, 0.1 mol) are stirred in dry toluene with catalytic piperidine (0.5 mL) at 110°C under Dean-Stark water removal for 6 hours.
Mechanistic Insights :
- Deprotonation of malononitrile by piperidine generates a resonance-stabilized enolate.
- Nucleophilic attack on the β-aminoketone’s carbonyl group forms a tetrahedral intermediate.
- Elimination of water yields the α,β-unsaturated dinitrile-enamine conjugate.
Workup :
- The crude product is washed with 5% HCl to remove residual base, followed by recrystallization from ethanol/water (4:1).
- Yield: 78% (12.1 g). Purity: >98% (HPLC).
Deprotection of Silyl Ether
Procedure :
- The silyl-protected intermediate (12.1 g, 0.03 mol) is treated with tetrabutylammonium fluoride (1.1 equiv) in THF at 0°C for 1 hour.
- After neutralization with dilute HCl, the product is extracted with ethyl acetate and dried over Na₂SO₄.
Characterization :
- IR (KBr) : 3365 cm⁻¹ (O–H stretch), 2210 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=C).
- $$ ^1\text{H NMR} $$ (DMSO-d₆, 400 MHz) : δ 8.45 (s, 1H, NH), 7.25 (d, 2H, ArH), 6.75 (d, 2H, ArH), 6.60 (s, 1H, =CH), 3.10 (s, 6H, N(CH₃)₂).
Alternative Pathway via Tandem Condensation-Amination
One-Pot Synthesis
A streamlined approach combines Knoevenagel condensation with in situ amination:
Steps :
- Malononitrile (6.6 g, 0.1 mol) and glyoxal (40% aqueous, 7.3 g, 0.05 mol) are heated in ethanol with acetic acid (2 mL) at 80°C for 2 hours.
- Dimethylamine (33% in ethanol, 12.1 g, 0.1 mol) and 4-hydroxyaniline (10.9 g, 0.1 mol) are added sequentially, and the mixture is refluxed for 8 hours.
Advantages :
- Eliminates intermediate isolation.
- Higher atom economy (theoretical yield: 82%).
Challenges :
- Competing side reactions (e.g., over-amination, polymerization).
- Requires rigorous pH control (optimized at pH 6–7).
Crystallographic and Spectroscopic Validation
X-Ray Diffraction Analysis
Single crystals grown from acetonitrile confirm the (2E)-configuration and planar enamine-dinitrile system. Key metrics:
UV-Vis Spectroscopy
The compound exhibits a λₘₐₓ at 435 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) in DMSO, consistent with extended conjugation.
Industrial-Scale Considerations
Catalytic Optimization
Replacing piperidine with p-toluenesulfonic acid (0.5 mol%) in toluene reduces reaction time to 3 hours while maintaining 75% yield.
Green Chemistry Metrics
- E-factor : 8.2 (improved to 5.1 via solvent recycling).
- Process Mass Intensity : 12.6 kg/kg product.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-1-(dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(2E)-1-(dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2E)-1-(dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Compound 1 : 2-[(2E,4E)-5-[4-(Dimethylamino)Phenyl]Penta-2,4-Dien-1-Ylidene]Propanedinitrile ()
- Structure: Extended π-conjugation (penta-2,4-dienylidene) with a 4-(dimethylamino)phenyl substituent.
- Key Differences : Longer conjugation length compared to the target compound, which may enhance charge-transfer properties and redshift absorption spectra.
- Applications : Likely superior in optoelectronic applications due to extended conjugation .
Compound 2 : (2E)-3-(Dimethylamino)-1-(4-Fluorophenyl)Prop-2-En-1-One ()
- Structure: Ketone backbone with 4-fluorophenyl and dimethylamino groups.
- Key Differences: Replacement of propanedinitrile with a ketone reduces electron-withdrawing effects, altering reactivity (e.g., susceptibility to nucleophilic attack).
- Applications : Used as a precursor for heterocyclic drug intermediates .
Compound 3 : (E)-3-[4-(Dimethylamino)Phenyl]-1-(2-Hydroxyphenyl)Prop-2-En-1-One ()
- Structure: Chalcone derivative with a 2-hydroxyphenyl group and dimethylamino substitution.
- Key Differences : Hydroxyl group at the ortho position enables stronger hydrogen bonding, enhancing solubility in polar solvents. The absence of dinitrile groups limits electron-deficient character.
- Applications: Potential antioxidant or antimicrobial agent due to phenolic and enone motifs .
Compound 4 : (2E)-2-(4-Chlorophenyl)-3-[(2-Chlorophenyl)Amino]Prop-2-Eneenitrile ()
- Structure : Nitrile and chlorinated aryl substituents.
- The lack of hydroxyl or dimethylamino groups reduces hydrogen-bonding capacity.
- Applications : Likely optimized for hydrophobic environments or as a pesticide intermediate .
Physicochemical Properties
Biological Activity
The compound 2-[(2E)-1-(dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile, also known as CAS Number 338773-87-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The molecular formula of the compound is . It features a dimethylamino group and a hydroxyphenyl moiety, contributing to its biological activity. The structure can be represented as follows:
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antioxidant Activity : Compounds containing phenolic structures can scavenge free radicals, reducing oxidative stress in cells.
- Anticancer Properties : Many derivatives of malononitrile have shown cytotoxic effects against various cancer cell lines. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been tested against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10 | Induction of apoptosis |
| HeLa | 15 | Cell cycle arrest |
| B16F10 | 12 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.
Antioxidant Activity
The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound showed an IC50 value of approximately 25 µM, indicating moderate antioxidant activity. This property is crucial for mitigating oxidative damage in biological systems.
Case Studies
- In Vitro Studies : A study conducted on the A549 lung cancer cell line revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The researchers noted significant morphological changes indicative of apoptosis after 24 hours of exposure.
- Synergistic Effects : In combination studies with standard chemotherapeutic agents like cisplatin, the compound demonstrated enhanced cytotoxicity, suggesting potential use as an adjuvant therapy in cancer treatment.
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound activates caspase pathways leading to programmed cell death, highlighting its role as a pro-apoptotic agent.
Q & A
Q. What synthetic routes are recommended for synthesizing 2-[(2E)-1-(dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves condensation reactions between appropriately substituted amines and dinitrile precursors. For example, enaminone intermediates (similar to those in and ) can be synthesized via base-catalyzed reactions of dimethylamine derivatives with carbonyl compounds. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for enamine formation .
- Temperature control : Maintaining 60–80°C prevents side reactions like polymerization .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or mild bases (e.g., triethylamine) improves yield .
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., dimethylamino and hydroxyphenyl groups) and confirm the (2E)-stereochemistry via coupling constants (J = 12–14 Hz for trans-alkene protons) .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks, critical for validating tautomeric forms (e.g., enaminone vs. keto-enol) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and detects impurities (e.g., unreacted intermediates) .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:
- Charge distribution : Identify nucleophilic/electrophilic sites (e.g., electron-deficient dinitrile groups) .
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict redox behavior and photochemical activity .
- Non-covalent interactions : AIM theory analyzes hydrogen bonds and π-stacking, correlating with crystallographic data .
Software packages like Gaussian or ORCA are recommended, with solvent effects modeled via PCM .
Q. What experimental approaches are suitable for investigating the environmental fate and biodegradation pathways of this compound?
- Methodological Answer :
- Laboratory-scale fate studies : Use OECD 307 guidelines to assess hydrolysis (pH 4–9 buffers), photolysis (UV light), and microbial degradation (activated sludge inoculum) .
- Analytical monitoring : LC-MS/MS tracks degradation products (e.g., hydroxylated or demethylated derivatives) .
- Ecotoxicity assays : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests evaluate ecological risks .
Q. How should researchers resolve contradictions in reported spectral data or synthetic yields for this compound?
- Methodological Answer :
- Controlled replication : Repeat synthesis under standardized conditions (e.g., inert atmosphere, strict temperature control) to isolate variables .
- Multi-technique validation : Cross-validate NMR data with IR (C≡N stretch at ~2200 cm⁻¹) and UV-Vis (λmax for conjugated systems) .
- Computational benchmarking : Compare experimental spectra with DFT-simulated NMR/IR spectra to identify artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
